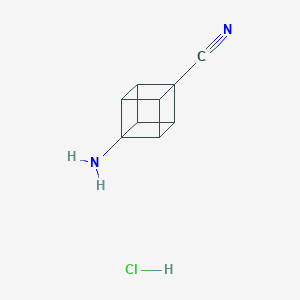
4-Aminocubane-1-carbonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and its uses in various fields such as medicine, research, or industry .
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability .科学的研究の応用
Antibacterial Activity
A study by Rostamizadeh et al. (2013) demonstrated the use of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which showed significant antibacterial activity. This highlights the potential of 4-Aminocubane-1-carbonitrile;hydrochloride in the field of antibacterial drug development (Rostamizadeh et al., 2013).
Fluorometric Analysis
Okamoto et al. (1980) utilized 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile hydrochloride in a ring transformation reaction with hydrogen peroxide for fluorometric determination. This indicates its application in analytical chemistry, particularly in fluorescence-based sensing and detection methods (Okamoto et al., 1980).
Ring Transformation Studies
Another study by Okamoto et al. (1980) explored the ring transformation of 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile, demonstrating its versatility in synthesizing various organic compounds. This type of chemical transformation is crucial in the synthesis of complex molecules for pharmaceuticals and other industries (Okamoto et al., 1980).
Anticonvulsant Activity
In research by Arustamyan et al. (2019), derivatives of cyclopentane-1-carbonitrile, which is structurally similar to 4-Aminocubane-1-carbonitrile;hydrochloride, were studied for their anticonvulsant activity. This indicates the potential use of 4-Aminocubane-1-carbonitrile;hydrochloride in developing anticonvulsant medications (Arustamyan et al., 2019).
Corrosion Inhibition
Verma et al. (2015) researched the use of 2-amino-4-arylquinoline-3-carbonitriles as corrosion inhibitors for mild steel, suggesting that similar carbonitrile compounds like 4-Aminocubane-1-carbonitrile;hydrochloride could have applications in protecting metals against corrosion (Verma et al., 2015).
Anticancer Agents
Tiwari et al. (2016) synthesized thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives and evaluated their in-vitro anticancer activities. This suggests that 4-Aminocubane-1-carbonitrile;hydrochloride could be a precursor in synthesizing compounds with potential anticancer properties (Tiwari et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-aminocubane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11;/h2-7H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIIYRDSIIULSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C12C3C4C1C5C2C3C45N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminocubane-1-carbonitrile;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)
![3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2379212.png)
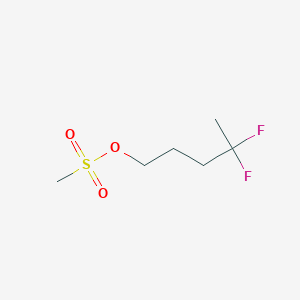
![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)
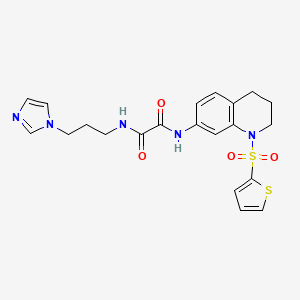
![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)
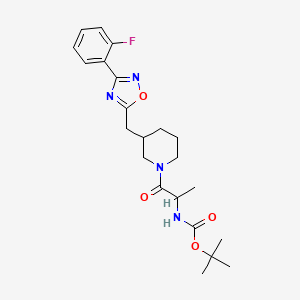
![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)
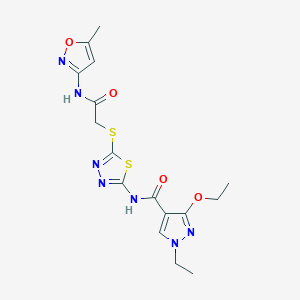
![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
![6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine](/img/structure/B2379230.png)
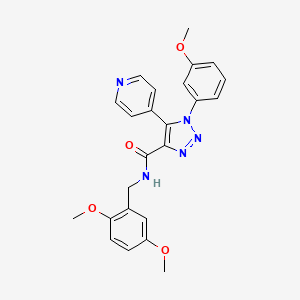

![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)